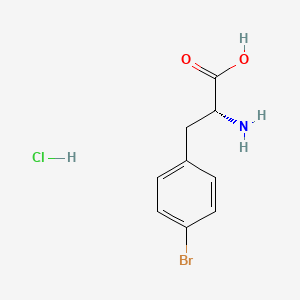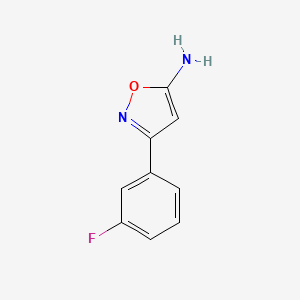
1-Amino-6-chloroisoquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .Molecular Structure Analysis
6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
1. Synthèse d'amines contenant de l'adamantane substituées par des N-hétéroaryles La 1-amino-6-chloroisoquinoléine peut être utilisée dans la synthèse d'amines contenant de l'adamantane substituées par des N-hétéroaryles {svg_1}. Ces amines présentent un intérêt considérable en raison de leurs activités antivirales et psychotropes potentielles {svg_2}. L'atome de chlore en position alpha des N-hétérocycles peut être substitué par le groupe amino en utilisant des réactions de substitution nucléophile pratiques avec une série d'adamantylalkylamines {svg_3}.
Introduction du second substituant amino
L'introduction du second substituant amino dans la 1-amino-3-chloroisoquinoléine peut être réalisée en utilisant la catalyse Pd (0) {svg_4}. Ce procédé peut être utilisé pour créer des composés plus complexes pour des recherches et applications potentielles supplémentaires {svg_5}.
Synthèse de dérivés d'aminopyrimidine
Les pyrimidines, pyrazines et isoquinoléines substituées par des amino, qui peuvent être synthétisées en utilisant la this compound, attirent l'intérêt des chercheurs en raison de leurs activités biologiques polyvalentes {svg_6}. Certains dérivés d'aminopyrimidine ont été trouvés pour agir comme des inhibiteurs de divers ferments {svg_7}.
Inhibiteurs de divers ferments
Certains dérivés d'aminopyrimidine, qui peuvent être synthétisés en utilisant la this compound, ont été trouvés pour agir comme des inhibiteurs de divers ferments {svg_8}. Il s'agit notamment de la 1-phosphatidylinositol-3-phosphate 5-kinase (FAB1B), de la 1-acyl-sn-glycérol-3-phosphate acyltransférase (plsC) et de l'isozyme 1 de la kinase [pyruvate déshydrogénase (acétyl-transférante)] (PDHA1) {svg_9}.
5. Inhibiteurs multicibles RET (réorganisés lors de la transfection) Certains dérivés d'aminopyrimidine, qui peuvent être synthétisés en utilisant la this compound, fonctionnent comme des inhibiteurs multicibles RET (réorganisés lors de la transfection) {svg_10}. Cela pourrait avoir des applications potentielles dans le traitement du cancer.
Orientations Futures
Propriétés
IUPAC Name |
6-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102200-00-0 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)






![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)


![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)